dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
The compound “dimethyl 4-[4-(benzyloxy)phenyl]-1-cyclopentyl-1,4-dihydro-3,5-pyridinedicarboxylate” is a complex organic molecule. It is not widely studied or documented, and specific information about this compound is limited . The compound has a molecular formula of C27H29NO5 and a molecular weight of 447.52286 .
Molecular Structure Analysis
The molecular structure of this compound would be expected to include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzyloxy group (a benzene ring attached to an oxygen atom), and a cyclopentyl group (a five-membered ring of carbon atoms). The exact arrangement of these groups within the molecule would depend on the specific synthesis method used .Mechanism of Action
The mechanism of action of this compound is not known, as it does not appear to have been studied for biological activity. If it were to exhibit biological activity, the mechanism of action would likely depend on the specific structure of the compound and the way it interacts with biological molecules .
Safety and Hazards
Future Directions
Given the limited information currently available about this compound, future research could focus on studying its synthesis, structure, reactivity, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity and potential uses in chemical reactions, and exploration of any biological activity it might exhibit .
Properties
IUPAC Name |
dimethyl 1-cyclopentyl-4-(4-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-31-26(29)23-16-28(21-10-6-7-11-21)17-24(27(30)32-2)25(23)20-12-14-22(15-13-20)33-18-19-8-4-3-5-9-19/h3-5,8-9,12-17,21,25H,6-7,10-11,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHIXSDKUJLKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC)C4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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